

# Physicochemical Properties of 2-Ethylpentan-1-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethylpentan-1-amine**

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## Introduction

**2-Ethylpentan-1-amine** is a primary aliphatic amine with the molecular formula C<sub>7</sub>H<sub>17</sub>N.<sup>[1]</sup> As a branched-chain amine, its physicochemical properties are of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Understanding these properties is crucial for predicting its behavior in different environments, designing synthetic routes, and assessing its potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethylpentan-1-amine**, including detailed experimental protocols for their determination and a logical workflow for the characterization of similar chemical entities.

While experimental data for **2-Ethylpentan-1-amine** is not readily available in the public domain, this guide presents data for its structural isomer, 1-heptanamine, to provide reasonable estimations. It is important to note that branching in the carbon chain, as seen in **2-Ethylpentan-1-amine**, can influence properties such as boiling point and density compared to its straight-chain isomer.

## Core Physicochemical Properties

The fundamental physicochemical properties of an amine dictate its reactivity, solubility, and interaction with biological systems. The following tables summarize the available computed

data for **2-Ethylpentan-1-amine** and experimental data for its structural isomer, 1-heptanamine.

Table 1: General and Computed Properties of **2-Ethylpentan-1-amine**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>17</sub> N	[1]
Molecular Weight	115.22 g/mol	[1][2]
XLogP3 (Computed)	2.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Topological Polar Surface Area	26 Å <sup>2</sup>	[2]

Table 2: Experimental Physicochemical Properties of 1-Heptanamine (Structural Isomer)

Property	Value	Source
Boiling Point	153-156 °C	[3]
Melting Point	-23 °C	[3]
Density	0.774 g/mL at 20 °C	[3]
pKa of Conjugate Acid (BH <sup>+</sup> )	10.67	[4]
Water Solubility	Sparingly soluble	[5][6]

## Experimental Protocols

Accurate determination of physicochemical properties is essential for chemical characterization. The following are detailed methodologies for key experiments applicable to liquid amines like **2-Ethylpentan-1-amine**.

### Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

- Small test tube
- Magnetic stirrer and stir bar
- Heating block or oil bath
- Thermometer
- Clamps and stand

Procedure:

- Place approximately 0.5-1 mL of the amine sample into the test tube along with a small magnetic stir bar.
- Position the test tube in the heating block or oil bath on a magnetic stirrer.
- Clamp a thermometer so that the bulb is positioned in the vapor phase above the liquid surface, not immersed in the liquid.
- Begin gentle stirring and heating.
- Observe the formation of a reflux ring—the level at which the vapor condenses and flows back down into the test tube.
- The boiling point is the stable temperature recorded on the thermometer when the reflux ring is established.

## Determination of Density (Vibrating Tube Densimeter)

This method provides high-precision density measurements.

Apparatus:

- Vibrating tube densimeter

- Syringe for sample injection
- Thermostatic control unit

Procedure:

- Calibrate the densimeter with dry air and deionized water at the desired temperature.
- Inject the **2-Ethylpentan-1-amine** sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
- Allow the temperature of the sample to equilibrate to the setpoint of the thermostatic control unit.
- The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
- Record the density reading from the instrument's display.

## Determination of pKa (Potentiometric Titration)

This is a common and accurate method for determining the acid dissociation constant of the conjugate acid of an amine.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

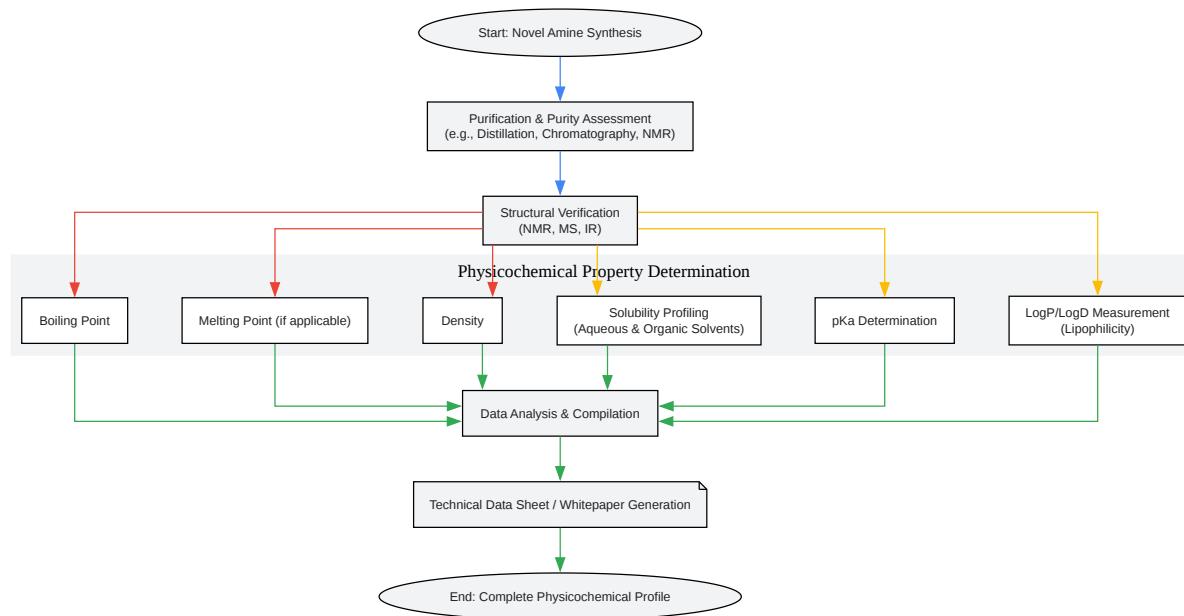
Procedure:

- Calibrate the pH meter using standard buffer solutions.

- Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Titrate the amine solution with the standardized strong acid, adding the titrant in small, known increments.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a graph of pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amine compound.



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